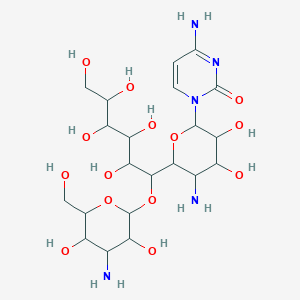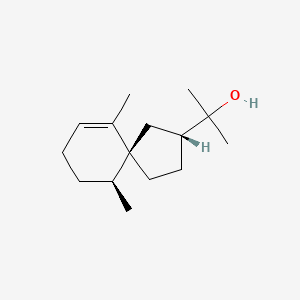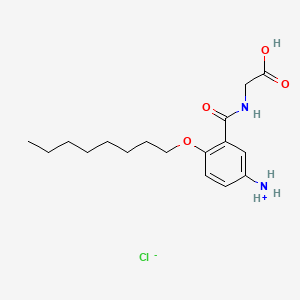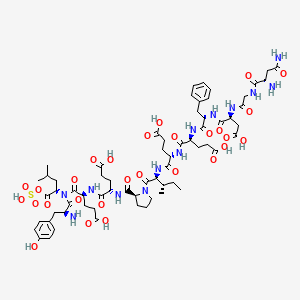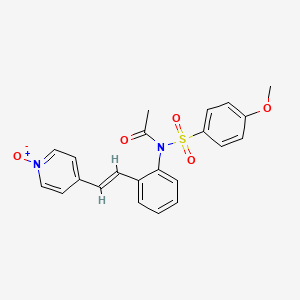
Hmn-214
Übersicht
Beschreibung
HMN-214 is an orally bioavailable prodrug form of HMN-176 . It is an indirect inhibitor of polo-like kinase (PLK) activity that inhibits the proliferation of a variety of cancer cells . It interferes with the subcellular spatial location of polo-like kinase-1, a serine/threonine kinase that regulates critical mitotic events .
Synthesis Analysis
HMN-214 is administered orally and is rapidly converted to HMN-176 . The objectives of the study were to determine the maximum tolerated dose and the dose-limiting toxicities of HMN-214 when administered orally on a 21-day continuous dosing schedule every 28 days .Molecular Structure Analysis
The molecular formula of HMN-214 is C22H20N2O5S . It has an average mass of 424.470 Da and a mono-isotopic mass of 424.109283 Da .Chemical Reactions Analysis
HMN-214 is known to selectively interfere with PLK1 function . It significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 in NB . It also induces apoptosis and significantly obstructs the cell cycle at the G2/M phase in NB cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2 .Physical And Chemical Properties Analysis
HMN-214 has a boiling point of 663.1±65.0 °C, a density of 1.2±0.1 g/cm3, and a molar volume of 342.2±7.0 cm3 . It is insoluble in water and ethanol but is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Inhibition of Polo-like Kinase 1 (PLK1)
HMN-214 is known to selectively interfere with PLK1 function . PLK1 is an essential cell cycle mitotic kinase component that plays an important role in cell cycle progression and has been reported to be involved in various cancers . HMN-214 significantly inhibits cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 .
Neuroblastoma Treatment
HMN-214 has shown potential in the treatment of neuroblastoma (NB), an early embryonic-stage heterogeneous solid tumor . It significantly inhibited NB proliferation and colony formation in both MYCN-amplified and -nonamplified cell lines in a dose-dependent manner . Furthermore, HMN-214 induces apoptosis and significantly obstructs the cell cycle at the G2/M phase in NB cells by inhibiting multiple cell-cycle-related genes .
3D Spheroid Tumor Model
In the NB 3D spheroid tumor model, HMN-214 significantly and in a dose-dependent manner inhibits spheroid tumor mass and growth .
Overcoming Multidrug Resistance
HMN-176, an active metabolite of HMN-214, has been shown to restore chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y . It circumvents multidrug resistance in a K2 human ovarian cancer subline selected for Adriamycin resistance .
Down-regulation of MDR1
HMN-176 significantly suppresses the expression of the multidrug resistance gene (MDR1), which is constitutive in K2/ARS cells, at both the protein and the mRNA level . This suggests that HMN-176 may act by two different mechanisms—cytotoxicity and MDR1 down-regulation—simultaneously .
In Vivo Antitumor Activity
HMN-214 has demonstrated potent antitumor activity in mouse xenograft models . The repeated administration of HMN-214 for over 5 days elicited potent antitumor activity, as expected from the exposure-dependency of the cytotoxicity of HMN-176 and from the cytometric studies .
Wirkmechanismus
Target of Action
HMN-214 is known to primarily target Polo-like kinase 1 (PLK1) . PLK1 is an essential cell cycle mitotic kinase component that plays a crucial role in cell cycle progression . It has been reported to be involved in various cancers, including neuroblastoma (NB) . PLK1 also regulates G2/M transition, chromosomal segregation, spindle assembly maturation, and mitotic exit .
Mode of Action
HMN-214 is a prodrug of HMN-176 and is known to selectively interfere with PLK1 function . Furthermore, HMN-214 has been shown to significantly inhibit cell cycle regulator CDK1 and the phosphorylation and activation of PLK1 .
Biochemical Pathways
HMN-214 obstructs the cell cycle at the G2/M phase in NB cells by inhibiting multiple cell-cycle-related genes, such as PLK1, WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2 . This leads to a significant inhibition of NB proliferation and colony formation in both MYCN-amplified and -nonamplified cell lines in a dose-dependent manner .
Pharmacokinetics
HMN-214 is an orally bioavailable prodrug of HMN-176 . There was no accumulation of HMN-176, the metabolite of HMN-214, with repeated dosing .
Result of Action
HMN-214 has been shown to restore chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y . It significantly suppresses the expression of the multidrug resistance gene (MDR1) in a mouse xenograft model implanted with an Adriamycin-resistant cell line . Furthermore, HMN-214 induces apoptosis and significantly inhibits spheroid tumor mass and growth in a dose-dependent manner .
Action Environment
The action of HMN-214 can be influenced by the tumor environment. For instance, in a mouse xenograft model implanted with an Adriamycin-resistant cell line, HMN-214 was able to suppress the expression of MDR1 mRNA when administered orally . This suggests that the route of administration and the presence of drug-resistant cells in the tumor environment can influence the action, efficacy, and stability of HMN-214.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHRKSTDPOHEN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025981 | |
| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hmn-214 | |
CAS RN |
173529-46-9 | |
| Record name | N-[(4-Methoxyphenyl)sulfonyl]-N-[2-[(1E)-2-(1-oxido-4-pyridinyl)ethenyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173529-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HMN 214 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-Methoxyphenyl)sulfonyl)-N-(2-((1E)-2-(1-oxido-4-pyridinyl)ethenyl)phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HMN-214 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E9UR0RFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




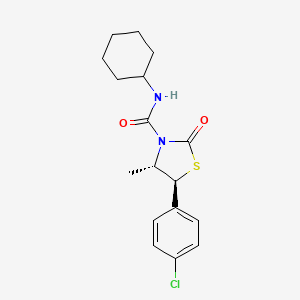

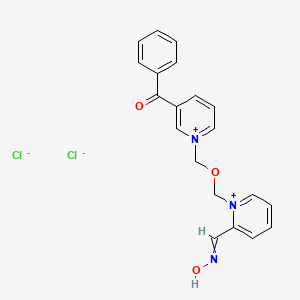
![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
![1-(5-Bromopyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1673240.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)

